6-Methyl-4-nitropyridine-2-carbaldehyde
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Overview
Description
6-Methyl-4-nitro-2-pyridinecarboxaldehyde is an organic compound that belongs to the class of pyridinecarboxaldehydes It is characterized by the presence of a methyl group at the 6-position, a nitro group at the 4-position, and an aldehyde group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-nitro-2-pyridinecarboxaldehyde typically involves the nitration of 6-methyl-2-pyridinecarboxaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of 6-Methyl-4-nitro-2-pyridinecarboxaldehyde can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-nitro-2-pyridinecarboxaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Oxidation: Potassium permanganate, water as solvent.
Substitution: Sodium methoxide, methanol as solvent.
Major Products Formed
Reduction: 6-Methyl-4-amino-2-pyridinecarboxaldehyde.
Oxidation: 6-Methyl-4-nitro-2-pyridinecarboxylic acid.
Substitution: 6-Methyl-4-methoxy-2-pyridinecarboxaldehyde.
Scientific Research Applications
6-Methyl-4-nitro-2-pyridinecarboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-4-nitro-2-pyridinecarboxaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-pyridinecarboxaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitro-2-pyridinecarboxaldehyde: Lacks the methyl group, which can affect its steric and electronic properties.
6-Methoxy-2-pyridinecarboxaldehyde: Contains a methoxy group instead of a nitro group, leading to different reactivity and applications.
Uniqueness
6-Methyl-4-nitro-2-pyridinecarboxaldehyde is unique due to the presence of both the nitro and methyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H6N2O3 |
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Molecular Weight |
166.13 g/mol |
IUPAC Name |
6-methyl-4-nitropyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H6N2O3/c1-5-2-7(9(11)12)3-6(4-10)8-5/h2-4H,1H3 |
InChI Key |
ZJGFTNGPJZDHAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
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